N-benzyl-2-(4-chlorophenyl)-N-methylacetamide
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Overview
Description
N-benzyl-2-(4-chlorophenyl)-N-methylacetamide, also known as BAM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BAM belongs to the class of benzamide derivatives, which have been studied for their various biological activities.
Mechanism of Action
N-benzyl-2-(4-chlorophenyl)-N-methylacetamide is believed to exert its pharmacological effects by binding to sigma receptors, which are proteins found in the central nervous system and other tissues. Sigma receptors have been implicated in a variety of physiological processes, including pain perception, inflammation, and neuroprotection. N-benzyl-2-(4-chlorophenyl)-N-methylacetamide has been shown to bind to sigma-1 receptors with high affinity and to modulate their activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-benzyl-2-(4-chlorophenyl)-N-methylacetamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in vitro, suggesting its potential use in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of N-benzyl-2-(4-chlorophenyl)-N-methylacetamide.
Advantages and Limitations for Lab Experiments
N-benzyl-2-(4-chlorophenyl)-N-methylacetamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and its high potency makes it useful for studying the pharmacology of sigma receptors. However, N-benzyl-2-(4-chlorophenyl)-N-methylacetamide has some limitations as well. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Future Directions
There are several future directions for research on N-benzyl-2-(4-chlorophenyl)-N-methylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-benzyl-2-(4-chlorophenyl)-N-methylacetamide's neuroprotective effects make it a promising candidate for further study in this area. Another area of interest is its potential use as a radiotracer in imaging studies. Further research is needed to determine the feasibility and efficacy of using N-benzyl-2-(4-chlorophenyl)-N-methylacetamide as a radiotracer. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-benzyl-2-(4-chlorophenyl)-N-methylacetamide and its mechanism of action.
Synthesis Methods
N-benzyl-2-(4-chlorophenyl)-N-methylacetamide can be synthesized by reacting N-methylacetamide with benzyl chloride and 4-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and requires refluxing for several hours. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
N-benzyl-2-(4-chlorophenyl)-N-methylacetamide has been studied for its potential anticonvulsant, analgesic, and anti-inflammatory properties. It has been shown to have a higher potency than its parent compound N-methylacetamide in animal models of seizures and pain. N-benzyl-2-(4-chlorophenyl)-N-methylacetamide has also been studied for its potential use as a radiotracer in imaging studies due to its high affinity for sigma receptors.
properties
Product Name |
N-benzyl-2-(4-chlorophenyl)-N-methylacetamide |
---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C16H16ClNO/c1-18(12-14-5-3-2-4-6-14)16(19)11-13-7-9-15(17)10-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
RHOLMNVXOKOBLR-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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